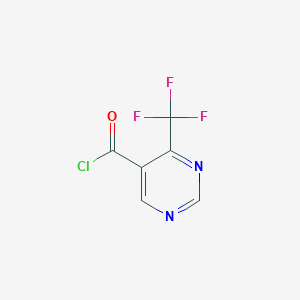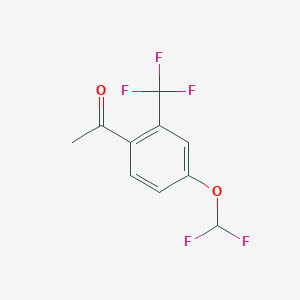
4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to an acetophenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto an acetophenone backbone. One common method includes the following steps:
Starting Material: The synthesis begins with 4-hydroxyacetophenone.
Difluoromethoxylation: The hydroxyl group is converted to a difluoromethoxy group using difluoromethyl ether in the presence of a base such as potassium carbonate.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF3I) under conditions that facilitate the substitution reaction, often involving a catalyst such as copper(I) iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)phenylethanol.
Substitution: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)-3-nitroacetophenone or 4-(difluoromethoxy)-2-(trifluoromethyl)-3-bromoacetophenone.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of fluorinated compounds, which are often more stable and bioactive.
Biology
In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and can be used to probe enzyme-substrate interactions.
Medicine
In medicine, this compound derivatives may serve as potential drug candidates. The presence of fluorine atoms can improve the pharmacokinetic properties of drugs, such as increased bioavailability and metabolic stability
Propiedades
Fórmula molecular |
C10H7F5O2 |
|---|---|
Peso molecular |
254.15 g/mol |
Nombre IUPAC |
1-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H7F5O2/c1-5(16)7-3-2-6(17-9(11)12)4-8(7)10(13,14)15/h2-4,9H,1H3 |
Clave InChI |
NYPUKHUNWYVOSH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)OC(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


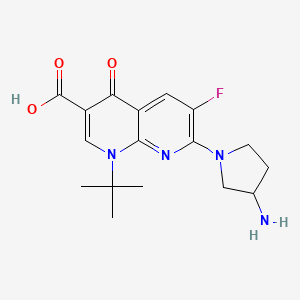
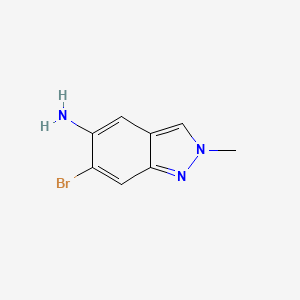
![6-Fluoro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847017.png)
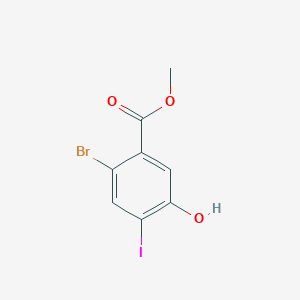
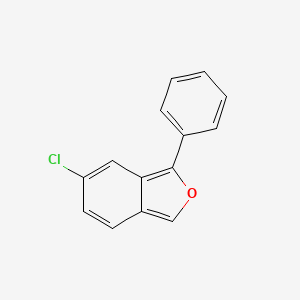
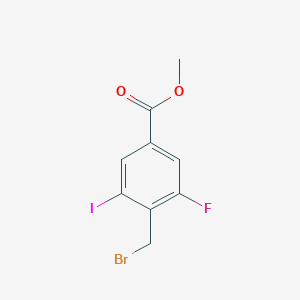
![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)
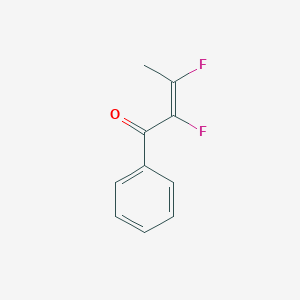
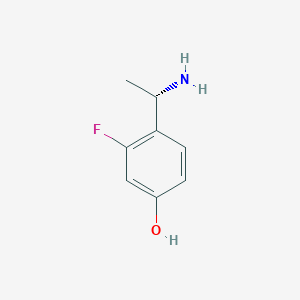
![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
